molecular formula C16H22O7S B013709 Methyl 2,3-O-isopropylidene-5-O-tosyl-D-ribonucleoside CAS No. 4137-56-8

Methyl 2,3-O-isopropylidene-5-O-tosyl-D-ribonucleoside

Cat. No.: B013709
CAS No.: 4137-56-8
M. Wt: 358.4 g/mol
InChI Key: IAPMZKRZMYQZSW-KBUPBQIOSA-N
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Description

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)20-9-12-13-14(15(19-4)21-12)23-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMZKRZMYQZSW-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)OC)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)OC)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284838
Record name beta-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 5-(4-methylbenzenesulfonate)
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4137-56-8, 13007-50-6
Record name β-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 5-(4-methylbenzenesulfonate)
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Record name Methyl 2,3-o-isopropylidene-5-o-tosyl-beta-D-ribofuranoside
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Record name beta-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 5-(4-methylbenzenesulfonate)
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Record name Methyl 2,3-O-(1-methylethylidene)-5-O-[(4-methylphenyl)sulfonyl]-β-D-ribofuranoside
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Record name D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
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Record name METHYL 2,3-O-ISOPROPYLIDENE-5-O-TOSYL-.BETA.-D-RIBOFURANOSIDE
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Biological Activity

((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate (CAS: 4137-56-8) is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the compound's biological activity based on available research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C16H22O7S, with a molecular weight of 358.41 g/mol. Its structure features a tetrahydrofurodioxole core and a sulfonate group that may contribute to its biological properties.

PropertyValue
IUPAC Name((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
CAS Number4137-56-8
Molecular FormulaC16H22O7S
Molecular Weight358.41 g/mol
Purity≥ 95%

Antimicrobial Properties

Research indicates that compounds similar to ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate exhibit antimicrobial properties. A study conducted by the National Cancer Institute (NCI) evaluated various sulfonate derivatives for their antibacterial activity. The findings suggested that the presence of the sulfonate moiety enhances the compound's ability to inhibit bacterial growth .

Anticancer Activity

The compound has been submitted for testing by the NCI as part of its ongoing efforts to identify potential anticancer agents. Preliminary in vitro studies show that related compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with survival . Notably, compounds with similar structural features have demonstrated cytotoxic effects against various cancer types.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonate group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the tetrahydrofurodioxole structure can interact with lipid bilayers, potentially leading to increased permeability and cell death in microbial cells.

Case Studies

  • Antibacterial Efficacy : A comparative study on various sulfonated compounds revealed that those containing the tetrahydrofurodioxole structure showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was significantly lower than that of standard antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines including breast and lung cancer cells. Further mechanistic studies indicated that it triggers apoptosis via caspase activation .

Scientific Research Applications

The compound ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate (CAS: 4137-56-8) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article outlines its applications across different domains, including medicinal chemistry, organic synthesis, and materials science.

Basic Information

  • Molecular Formula : C16H22O7S
  • Molecular Weight : 358.41 g/mol
  • IUPAC Name : ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
  • Purity : 97% .

Structure

The compound features a complex bicyclic structure with a methoxy group and a sulfonate moiety that contribute to its reactivity and solubility properties. The presence of the sulfonate group enhances its potential as a leaving group in various chemical reactions.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacological agent . Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. Research indicates that sulfonate esters can serve as prodrugs, improving the solubility and bioavailability of therapeutics .

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate for the preparation of various complex molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse chemical entities. The one-pot synthesis approach utilizing this compound has been highlighted in several studies, streamlining the process of synthesizing multi-step organic compounds without isolating intermediates .

Material Science

Recent studies have indicated potential applications in materials science , particularly in the development of polymers and coatings. The sulfonate group can impart desirable properties such as increased adhesion and improved thermal stability when integrated into polymer matrices .

Case Study 1: Prodrug Development

A study investigated the use of ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate as a prodrug for anti-cancer agents. The results demonstrated that modifying the drug with this sulfonate ester significantly enhanced cellular uptake and efficacy in vitro .

Case Study 2: Synthesis of Complex Molecules

In another research project focused on synthetic methodologies, this compound was utilized in a one-pot reaction sequence to synthesize triazolopyrimidine derivatives. This method showcased the efficiency of using sulfonate esters in facilitating multiple transformations without the need for extensive purification steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Molecular Formula Molecular Weight Functional Groups Key Applications References
Target Compound (4137-56-8) C₁₆H₂₂O₇S 358.41 Tosylate, methoxy, dimethyl Synthetic intermediate (probable)
Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-triflyloxyphenyl)tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate (N/A) C₁₆H₁₇F₃O₈S 426.4 Triflate, phenyl, ester LpxC enzyme inhibition (antibacterial research)
[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate (59896-02-5) C₁₈H₂₀O₆ 332.35 Benzoate, methylene Pharmaceutical intermediates
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one (N/A) C₉H₁₂O₅ 190.19 Hydroxymethyl, ketone Drug discovery (hydrogen bond donor/acceptor properties)

Key Observations :

  • The target compound ’s tosyl group enhances its utility in substitution reactions, whereas triflate derivatives () exhibit superior leaving group ability for synthesizing complex bioactive molecules .
  • Benzoate analogs () prioritize stability over reactivity, making them suitable for controlled-release formulations .
  • Smaller hydroxymethyl-containing derivatives () are favored in drug design due to their hydrogen-bonding capacity .

Key Insights :

  • Low-temperature sulfonation (e.g., -20°C) is critical for minimizing side reactions in triflate synthesis .
  • The target compound’s commercial availability in high-purity bulk quantities highlights its industrial relevance .
Table 3: Functional and Application-Based Differences
Compound Biological Activity Industrial Use
Target Compound Not explicitly reported Probable intermediate for nucleoside analogs
GS-5245 (Obeldesivir prodrug, ) Antiviral (SARS-CoV-2) Clinical antiviral drug development
Hexahydrofuro[3,2-b]furan bis-sulfonate () Herbicidal activity Agricultural chemicals
Azido-sugar benzoate () Glycosylation studies Carbohydrate chemistry

Key Findings :

  • The target compound shares structural motifs with antiviral prodrugs () but lacks documented bioactivity.
  • Bis-sulfonate derivatives () demonstrate niche applications in herbicidal formulations, unlike the monosulfonate target compound .

Preparation Methods

Formation of the 2,3-O-Isopropylidene Intermediate

In the presence of acetone and an acid catalyst (e.g., methylsulfonic acid), D-ribose undergoes cyclocondensation to form methyl-2,3-O-isopropylidene-D-ribofuranoside (CAS 4099-85-8). This reaction proceeds via hemiacetal formation, with the isopropylidene group selectively protecting the 2,3-diol system while leaving the 5-hydroxyl group exposed. The reaction conditions—typically 2.5 hours at reflux in methanol/acetone (1:1 v/v)—yield the intermediate in >80% purity after aqueous workup.

Methoxy Group Introduction

The 6-methoxy group is introduced through methylation of the 5-hydroxyl group. While classical methods employ methyl iodide and sodium hydride, recent protocols utilize dimethyl sulfate in the presence of phase-transfer catalysts like triethyl benzyl ammonium chloride to enhance regioselectivity. This step ensures the methoxy group’s retention throughout subsequent reactions, critical for the final product’s stereochemistry.

The introduction of the 4-methylbenzenesulfonyl (tosyl) group at the 4-position is achieved through nucleophilic substitution under controlled alkaline conditions.

Reaction with p-Toluenesulfonyl Chloride

The protected ribofuranoside intermediate reacts with p-toluenesulfonyl chloride (TosCl) in toluene, catalyzed by triethylamine or sodium hydroxide. This step proceeds via an SN2 mechanism, with the tosyl group selectively displacing the hydroxyl group at the 4-position. The reaction is typically conducted at 5–10°C to minimize diastereomer formation, yielding methyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranoside as a crystalline solid.

Critical Parameters:

  • Molar Ratio: 1:1.1 (substrate:TosCl) to ensure complete conversion.

  • Solvent: Toluene preferred for its low polarity, which suppresses hydrolysis of the tosyl group.

  • Workup: Sequential washes with saturated sodium bicarbonate and water remove residual TosCl and HCl byproducts.

Final Deprotection and Isolation

Acidic Hydrolysis of the Isopropylidene Group

The isopropylidene protective group is removed via acid-catalyzed hydrolysis using dilute hydrochloric acid (0.1 M) at 60°C for 2 hours. This step regenerates the 2,3-diol system while preserving the methoxy and tosyl groups.

Crystallization and Purification

The crude product is purified via recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding the title compound as colorless crystals with >97% purity (by HPLC). Key physicochemical properties include:

PropertyValueSource
Molecular Weight358.41 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point287.3 ± 40.0°C (760 mmHg)
Flash Point127.5 ± 27.3°C

Industrial-Scale Optimization

Solvent Recycling

Recent patents highlight the use of hexamethylphosphoric triamide (HMPA) or N,N-dimethyl-2-imidazolidinone (DMI) as recyclable solvents for the borohydride reduction step. After reaction completion, these solvents are recovered via vacuum distillation (>85% recovery rate), significantly reducing production costs.

Continuous Flow Reactors

Industrial protocols employ continuous flow systems for the TosCl reaction, enhancing heat transfer and reducing reaction times from 4 hours to 45 minutes. This method improves yield consistency (92–95% vs. 80–85% in batch processes).

Reaction Mechanism and Stereochemical Control

The stereochemical integrity of the (3aR,4R,6R,6aR) configuration is maintained through:

  • Steric Hindrance: The bulky isopropylidene group directs TosCl attack to the less hindered 4-position.

  • Low-Temperature Conditions: Maintaining reactions below 10°C prevents epimerization at the 6-methoxy center.

Challenges and Alternative Approaches

Competing Side Reactions

  • 5-O-Tosyl Migration: At temperatures >20°C, the tosyl group may migrate to the 5-position, forming a regioisomeric byproduct. This is mitigated by strict temperature control and rapid workup.

  • Methoxy Demethylation: Prolonged exposure to strong acids during hydrolysis can cleave the methoxy group. Using dilute HCl (0.1 M) limits this side reaction to <2%.

Green Chemistry Alternatives

Emerging methods replace HMPA with ionic liquids (e.g., [BMIM][BF₄]) to reduce toxicity. Preliminary data show comparable yields (89%) with easier solvent recovery.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.0 Hz, 2H), 4.85 (s, 1H, anomeric H), 3.40 (s, 3H, OCH₃).

  • IR (KBr): 1360 cm⁻¹ (S=O symmetric stretch), 1175 cm⁻¹ (C-O-C furanose).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₚ = 6.7 min, confirming >97% purity .

Q & A

What are the common synthetic routes for preparing ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate?

Basic Research Question
The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting an alcohol precursor (e.g., ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol) with 4-methylbenzenesulfonyl chloride (TsCl) or tosyl anhydride (Ts₂O) under anhydrous conditions. For example, refluxing the alcohol with Ts₂O in dichloromethane (CH₂Cl₂) and pyridine for 2 hours achieves tosylation with moderate yields (~40–60%) . Purification via silica gel chromatography is critical to isolate the product from unreacted reagents and byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-O-isopropylidene-5-O-tosyl-D-ribonucleoside
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-O-isopropylidene-5-O-tosyl-D-ribonucleoside

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